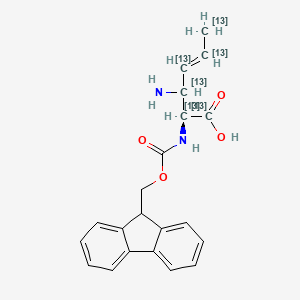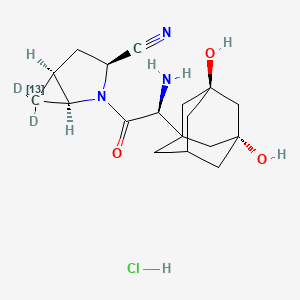
HydroxySaxagliptin-13C,D2Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HydroxySaxagliptin-13C,D2Hydrochloride is a stable isotope-labeled compound, specifically a 13C and deuterium-labeled derivative of HydroxySaxagliptin. This compound is primarily used in scientific research for tracing and quantification during drug development processes. The incorporation of stable heavy isotopes like 13C and deuterium can significantly impact the pharmacokinetic and metabolic profiles of drugs .
Méthodes De Préparation
The synthesis of HydroxySaxagliptin-13C,D2Hydrochloride involves the incorporation of 13C and deuterium into the HydroxySaxagliptin molecule. The synthetic route typically includes:
Starting Materials: The synthesis begins with the appropriate precursors that contain the 13C and deuterium isotopes.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the incorporation of the isotopes at specific positions in the molecule.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound with high purity
Industrial production methods for such isotope-labeled compounds often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The production process is designed to meet regulatory standards and ensure the quality of the final product .
Analyse Des Réactions Chimiques
HydroxySaxagliptin-13C,D2Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
HydroxySaxagliptin-13C,D2Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer for quantitation during the drug development process, allowing researchers to track the distribution and metabolism of the compound.
Biology: The compound is used in studies involving metabolic pathways and enzyme activities, providing insights into the biological processes.
Medicine: In medical research, it helps in understanding the pharmacokinetics and pharmacodynamics of drugs, aiding in the development of new therapeutic agents.
Industry: The compound is used in the pharmaceutical industry for quality control and standardization of drug formulations
Mécanisme D'action
HydroxySaxagliptin-13C,D2Hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the inactivation of incretin hormones, leading to increased insulin secretion and decreased glucagon release. The molecular targets involved include the active site of DPP-4, where the compound forms a reversible, histidine-assisted covalent bond with the enzyme .
Comparaison Avec Des Composés Similaires
HydroxySaxagliptin-13C,D2Hydrochloride is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Saxagliptin: The parent compound, which is also a DPP-4 inhibitor but lacks the isotope labeling.
5-Hydroxy Saxagliptin-13C,d2 trifluoroacetate: Another isotope-labeled derivative used for similar research purposes
The uniqueness of this compound lies in its ability to provide precise tracking and quantification in metabolic studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C18H26ClN3O3 |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17-,18+;/m1./s1/i2+1D2; |
Clé InChI |
WCCKQMJRTRWMMX-KMXQTLDSSA-N |
SMILES isomérique |
[2H][13C]1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N)[2H].Cl |
SMILES canonique |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)

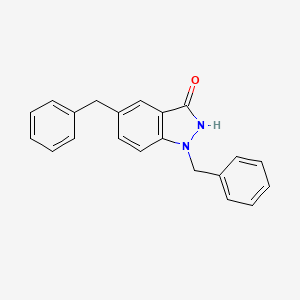
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

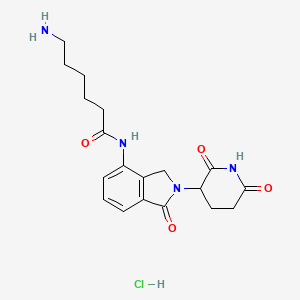
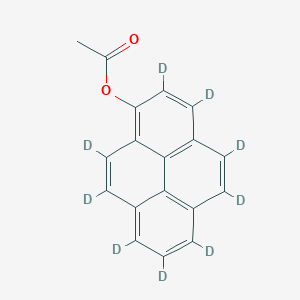
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
